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Compound of Interest

Compound Name:
C6 NBD-L-threo-

dihydrosphingosine

Cat. No.: B13104093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent sphingolipid probe, C6 NBD-
L-threo-dihydrosphingosine, including its molecular properties, applications in cellular

research, and detailed experimental protocols. This document is intended to serve as a

technical resource for professionals in the fields of cell biology, lipid research, and drug

development.

Core Molecular Attributes
C6 NBD-L-threo-dihydrosphingosine is a fluorescently labeled analog of dihydrosphingosine,

a key intermediate in the biosynthesis of ceramides and other complex sphingolipids. The

molecule consists of an L-threo-dihydrosphingosine backbone N-acylated with a six-carbon

(C6) fatty acid, which is in turn labeled with the environmentally sensitive fluorophore, 7-

nitrobenz-2-oxa-1,3-diazol-4-yl (NBD).
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Property Value

Molecular Formula C30H51N5O6

Molecular Weight 577.76 g/mol [1][2][3][4]

Purity >98%[1][2]

Appearance Solid

Excitation Maximum (λex) ~466 nm[5]

Emission Maximum (λem) ~536 nm[5]

Storage Conditions -20°C, protect from light[5][6]

Applications in Sphingolipid Research
C6 NBD-L-threo-dihydrosphingosine, and the closely related C6 NBD-ceramide, are

invaluable tools for investigating the intricate pathways of sphingolipid metabolism and

trafficking. The NBD fluorophore exhibits weak fluorescence in aqueous environments but

becomes highly fluorescent in the nonpolar environment of cellular membranes, making it an

excellent probe for fluorescence microscopy.[4]

A primary application is the visualization of the Golgi apparatus in living and fixed cells.[5][6]

Once introduced to cells, these fluorescent ceramide analogs are transported to the Golgi

complex, a central hub for sphingolipid synthesis and sorting, where they accumulate and allow

for detailed morphological and functional studies of this organelle.[7][8]

Furthermore, this probe can be used to monitor the flux of ceramide through various metabolic

pathways. By tracking the conversion of the fluorescent precursor into more complex

sphingolipids like sphingomyelin and glucosylceramide, researchers can assess the activity of

key enzymes within the Golgi apparatus, such as sphingomyelin synthase and

glucosylceramide synthase.[7]

Signaling Pathways and Experimental Workflows
The study of sphingolipid metabolism often involves elucidating complex biosynthetic and

catabolic pathways. Below are diagrams illustrating the de novo ceramide synthesis pathway,
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where dihydrosphingosine is a key intermediate, and a typical experimental workflow for

utilizing C6 NBD-ceramide analogs for Golgi staining.
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De Novo Ceramide Biosynthesis Pathway.
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The following are detailed methodologies for key experiments involving fluorescent ceramide

analogs. These protocols are adapted from established methods for C6 NBD-ceramide and are

applicable to C6 NBD-L-threo-dihydrosphingosine.

Preparation of C6 NBD-Ceramide-BSA Complexes
For effective delivery into cells, it is recommended to complex the fluorescent lipid with defatted

bovine serum albumin (BSA).[6]

Prepare a 1 mM stock solution of C6 NBD-L-threo-dihydrosphingosine in a

chloroform:ethanol (19:1 v/v) mixture.

Aliquot 50 µL of the stock solution into a glass test tube.

Evaporate the solvent under a stream of nitrogen gas, followed by drying under a vacuum for

at least one hour.

Redissolve the dried lipid in 200 µL of absolute ethanol.

In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA

in a serum-free balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM

HEPES, pH 7.4).

While vigorously vortexing the BSA solution, inject the ethanolic lipid solution into the vortex.

The resulting solution will be a 5 µM C6 NBD-L-threo-dihydrosphingosine / 5 µM BSA

complex, which can be stored at -20°C.[6]

Staining the Golgi Apparatus in Living Cells
Grow cells to the desired confluency on glass coverslips.

Rinse the cells with an appropriate medium, such as Hanks' Balanced Salt Solution with 10

mM HEPES (HBSS/HEPES).

Incubate the cells with the 5 µM C6 NBD-ceramide-BSA complex in HBSS/HEPES for 30

minutes at 4°C.[6]
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Rinse the cells several times with ice-cold medium to remove excess probe.

Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow

for transport to the Golgi.[6]

Wash the cells with fresh medium, mount the coverslips on a slide, and examine under a

fluorescence microscope.

Staining the Golgi Apparatus in Fixed Cells
Grow cells on glass coverslips and rinse with HBSS/HEPES.

Fix the cells for 5-10 minutes at room temperature with a suitable fixative, such as 0.5%

glutaraldehyde or 2-4% paraformaldehyde in phosphate-buffered saline (PBS). Avoid using

methanol or acetone-based fixatives as they can extract lipids.[6][8]

Rinse the fixed cells several times with ice-cold HBSS/HEPES.

Incubate the cells with the 5 µM C6 NBD-ceramide-BSA complex for 30 minutes at 4°C.[6]

To enhance the Golgi-specific signal, a "back-exchange" step can be performed by

incubating the cells with a solution containing a lipid acceptor, such as 2 mg/mL defatted

BSA or 10% fetal calf serum, for 30-90 minutes at room temperature. This helps to remove

the probe from other cellular membranes.[4][6]

Wash the cells with fresh HBSS/HEPES, mount, and visualize using fluorescence

microscopy.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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